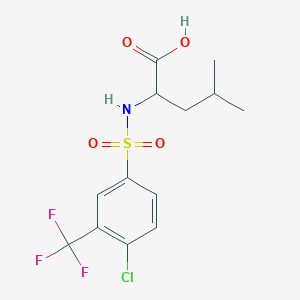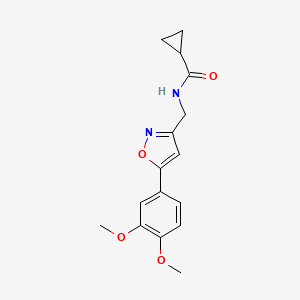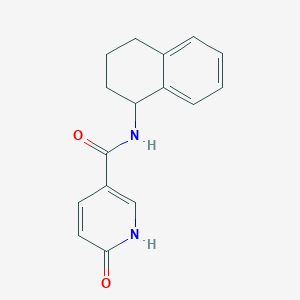
6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to "6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide" involves multi-component reactions, often utilizing base catalysis in aqueous environments. For instance, compounds with similar structural frameworks are synthesized through three-component reactions involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These synthesis approaches are characterized by their efficiency and the use of water as a solvent, highlighting the interest in environmentally benign reactions (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to "6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide" and their derivatives is often elucidated using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall three-dimensional structure, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of this compound class involves various reactions under both thermal and sono-thermal conditions. For example, the dehydrogenation of tetrahydropyrimidines to dihydropyrimidines using tetrabutylammonium peroxydisulfate as an oxidizing agent showcases the influence of substituents on the heterocyclic ring and the reaction's sensitivity to experimental conditions (Memarian & Soleymani, 2011).
科学的研究の応用
Heterocyclic Derivative Syntheses
Heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These reactions occur under oxidative carbonylation conditions, producing compounds in satisfactory yields. Such derivatives are formed via anti and syn 5-exo-dig cyclization modes and can be selectively obtained through higher temperature reactions or acid treatment involving unusual rearrangement. This process highlights the compound's versatility in synthesizing various heterocyclic derivatives with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).
Enamides Synthesis from Ketones
The synthesis of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide demonstrates the transformation of ketones into enamides, highlighting another avenue of research for this compound's derivatives. The process involves the use of hydroxylamine hydrochloride and a-tetralone, showcasing the compound's role in the preparation of enamides, which are valuable in synthesizing enantiometrically pure amines and chiral amines (Zhao et al., 2011).
Fluorescence Properties
The non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water leads to the formation of fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. This transformation underlines the potential use of the compound's derivatives in developing fluorescent materials with applications in imaging and sensing technologies (Ershov et al., 2015).
Ultrasound-Assisted Dehydrogenation
The dehydrogenation of various 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to dihydropyridine derivatives using ultrasound suggests a novel method for chemical transformations. This method showcases the compound's derivatives' adaptability to innovative reaction conditions, potentially leading to more efficient and sustainable chemical processes (Memarian & Soleymani, 2011).
Modification by Radical Substitution
The modification of pyridine-3-carboxamide derivatives by alkyl radicals to produce mono-, di-, and tri-alkylated products underscores the compound's chemical flexibility. This research points to the potential for creating a wide range of derivatives through radical substitution, opening doors for novel compounds with varied applications in chemical synthesis and pharmaceutical development (Tada & Yokoi, 1989).
特性
IUPAC Name |
6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-9-8-12(10-17-15)16(20)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFXNUNTKSPKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

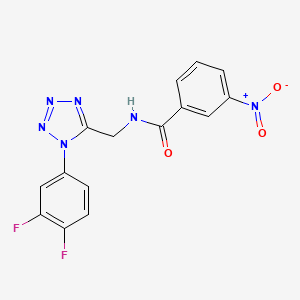
![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
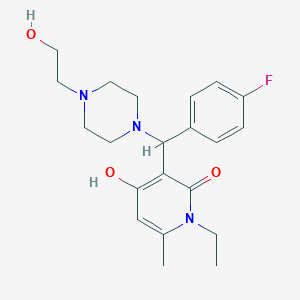
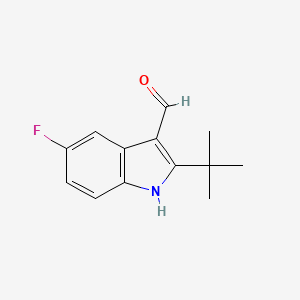

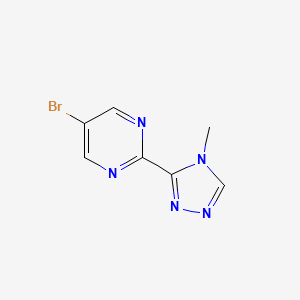
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)
